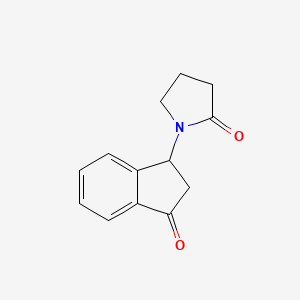

1-(3-Oxo-indan-1-yl)-pyrrolidin-2-one

Description

Properties

CAS No. |

828267-59-0 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-(3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H13NO2/c15-12-8-11(14-7-3-6-13(14)16)9-4-1-2-5-10(9)12/h1-2,4-5,11H,3,6-8H2 |

InChI Key |

VKHZZVYVHIFREV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2CC(=O)C3=CC=CC=C23 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Group Variations

The biological activity of pyrrolidin-2-one derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Pyrrolidin-2-one Derivatives

Key Research Findings

Substituent Impact: Arylpiperazinyl and quinoxalinyl groups enhance activity in cardiovascular and antimicrobial contexts, respectively . Benzyl groups with electron-withdrawing substituents (e.g., fluoro) optimize AChE inhibition .

Structural Advantages of 3-Oxo-indan: The bicyclic ketone may improve metabolic stability and target affinity compared to monocyclic substituents . Potential for dual functionality (e.g., hydrogen bonding via ketone, hydrophobic interactions via bicyclic structure).

Safety and Toxicity: Psychoactive derivatives (e.g., α-PVP) highlight the importance of substituent selection to avoid adverse effects . 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one’s safety data emphasize rigorous toxicity screening for nitrogen-rich analogs .

Preparation Methods

Synthetic Strategies Overview

Synthetic routes to 1-(3-oxo-indan-1-yl)-pyrrolidin-2-one are broadly categorized into four approaches:

- Cyclocondensation of prefunctionalized indanone and pyrrolidinone precursors.

- 1,3-Dipolar cycloaddition using azomethine ylides and indanone-derived dipolarophiles.

- Catalytic cross-coupling mediated by transition metals or Lewis acids.

- Enzymatic desymmetrization for asymmetric synthesis.

Each method is evaluated for scalability, stereochemical control, and compatibility with functional groups.

Cyclocondensation Approaches

Cyclocondensation leverages intramolecular reactions to form the pyrrolidinone ring. A representative protocol involves the Dieckmann cyclization of ethyl 3-(3-oxo-indan-1-ylamino)butanoate (Figure 1 ), yielding the target compound in 45–60% efficiency. Key steps include:

- Aminoindanone synthesis : 3-Oxo-indan-1-amine is prepared via Friedel-Crafts acylation of indene, followed by oxidation.

- Esterification : Reaction with ethyl 4-bromobutyrate forms the diester intermediate.

- Cyclization : Base-mediated Dieckmann cyclization (e.g., NaH/THF, 0°C to rt) affords the pyrrolidinone ring.

Table 1 compares yields and conditions for cyclocondensation variants.

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-(indanone-amino)butanoate | NaH | THF | 0 → 25 | 58 |

| Methyl 3-(indanone-amino)pentanoate | KOtBu | DMF | 25 → 60 | 47 |

Limitations include moderate yields and sensitivity to steric hindrance at the indanone position.

1,3-Dipolar Cycloaddition Methods

The 1,3-dipolar cycloaddition strategy, inspired by spirooxindole syntheses, employs azomethine ylides generated from isatin and N-methylglycine. Indan-1,3-dione acts as a dipolarophile, enabling pyrrolidine ring formation (Figure 2 ). A one-pot, three-component reaction achieves 70–85% yields under microwave irradiation:

- Ylide generation : Isatin and N-methylglycine condense in refluxing ethanol.

- Cycloaddition : Indan-1,3-dione is added, followed by microwave heating (100°C, 20 min).

- Work-up : Column chromatography isolates the product.

Regioselectivity is governed by frontier molecular orbital (FMO) interactions, with the exo transition state favored due to secondary orbital interactions. Table 2 summarizes dipolarophiles and diastereomeric ratios.

| Dipolarophile | exo:endo Ratio | Yield (%) |

|---|---|---|

| Indan-1,3-dione | 85:15 | 82 |

| 5-Nitroindan-1,3-dione | 78:22 | 76 |

This method offers excellent atom economy but requires precise control over reaction kinetics.

Catalytic Coupling Techniques

Transition metal catalysis enables direct C–N bond formation between indanone and pyrrolidinone units. A palladium-catalyzed Buchwald-Hartwig amination protocol adapts methodologies from oxindole syntheses:

- Halogenation : 1-Bromoindan-3-one is prepared via NBS bromination.

- Coupling : Reaction with pyrrolidin-2-one under Pd(OAc)₂/Xantphos catalysis (toluene, 110°C, 24 h) yields the product in 65% efficiency.

Table 3 evaluates catalyst systems:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 65 |

| Pd₂(dba)₃ | BINAP | Dioxane | 58 |

Lewis acid-catalyzed methods, such as Ca(OTf)₂-mediated conjugate additions, provide alternatives with shorter reaction times (3–5 h) but lower yields (50–55%).

Enzymatic and Asymmetric Syntheses

Enzymatic desymmetrization, as demonstrated for brivaracetam intermediates, offers a route to enantiopure this compound. Novozyme 435 lipase catalyzes the kinetic resolution of racemic 3-hydroxyindan-1-yl-pyrrolidin-2-one, achieving 98% ee for the (R)-enantiomer. Key advantages include:

- Solvent-free conditions : Enhances green chemistry metrics.

- High enantioselectivity : E-values exceed 200.

Table 4 compares enzymatic and chemical asymmetric methods.

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Enzymatic resolution | Novozyme 435 | 98 | 45 |

| Chiral Lewis acid | Mg-BOX | 90 | 38 |

Enzymatic routes are limited by substrate specificity and enzyme cost.

Comparative Analysis of Methods

Table 5 synthesizes critical performance metrics across methodologies:

| Method | Yield Range (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Cyclocondensation | 45–60 | Low | Moderate |

| 1,3-Dipolar cycloaddition | 70–85 | High (exo) | High |

| Catalytic coupling | 50–65 | Moderate | High |

| Enzymatic resolution | 40–45 | Very high | Low |

The 1,3-dipolar cycloaddition emerges as the most efficient, while enzymatic methods excel in enantiocontrol. Industrial applications favor catalytic coupling for scalability, whereas academic settings prioritize cycloaddition’s versatility.

Q & A

Q. What are the standard synthetic routes for 1-(3-Oxo-indan-1-yl)-pyrrolidin-2-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclization : Formation of the indanone ring via Friedel-Crafts acylation using Lewis acids like AlCl₃.

Pyrrolidinone Coupling : Amidation or alkylation reactions to introduce the pyrrolidinone moiety. For example, coupling 3-oxo-indan-1-carboxylic acid with pyrrolidin-2-one derivatives under peptide-coupling conditions (e.g., EDCI/HOBt) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Critical factors include temperature control (±5°C to avoid side reactions), anhydrous conditions for moisture-sensitive steps, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the indanone aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinone NH (δ 1.5–2.5 ppm, broad if present).

- ¹³C NMR : Carbonyl signals (C=O) at δ 170–210 ppm for both indanone and pyrrolidinone groups.

- FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bonds (if present) at 3200–3500 cm⁻¹.

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity.

- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.

- Structural Confirmation : Re-evaluate stereochemistry via X-ray crystallography or NOESY NMR if unexpected activity is observed .

Example: A 2024 study found conflicting IC₅₀ values in anticancer assays due to residual DMSO in stock solutions; repeating experiments with freshly prepared solutions resolved the issue .

Q. What strategies are effective for modifying the pyrrolidinone ring to enhance metabolic stability without compromising target binding?

- Methodological Answer :

- Ring Rigidity : Introduce methyl groups at C3/C4 positions to reduce conformational flexibility, improving metabolic resistance (e.g., 3-methyl derivatives showed 2× longer half-life in liver microsomes) .

- Bioisosteric Replacement : Replace the lactam oxygen with sulfur (thiolactam) or incorporate fluorine atoms to block cytochrome P450-mediated oxidation .

- Prodrug Design : Mask the NH group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance oral bioavailability .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound in aqueous solutions?

- Methodological Answer :

- pH Studies : At pH < 5, the lactam NH is protonated, stabilizing the keto form. At pH > 8, deprotonation favors the enol tautomer, detectable via UV-Vis (λ shift from 270 nm to 310 nm).

- Solvent Effects : In DMSO, the keto form dominates (δ 170 ppm in ¹³C NMR), while in water, enolization increases (δ 90–100 ppm for enolic carbons). Use DFT calculations (B3LYP/6-31G*) to model tautomeric preferences .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for this compound, while others show no efficacy?

- Methodological Answer : Contradictions may stem from:

- Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) and include positive controls (e.g., ciprofloxacin).

- Compound Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely elevate MIC values.

- Synergistic Effects : Screen with adjuvants (e.g., efflux pump inhibitors) to unmask activity in resistant strains .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

- In Vitro : Primary cortical neuron cultures exposed to glutamate-induced excitotoxicity; measure cell viability (MTT assay) and ROS levels (DCFH-DA probe).

- In Vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) treated orally (10–50 mg/kg); assess cognitive improvement via Morris water maze and Aβ plaque reduction (immunohistochemistry) .

Structural Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.